molecular formula C13H19NO3 B11070256 5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid

5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid

Cat. No.: B11070256
M. Wt: 237.29 g/mol
InChI Key: QXIHGKIFSYGCHB-UHFFFAOYSA-N
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Description

5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C13H19NO3. It is known for its applications in biochemical research, particularly in the field of proteomics . The compound is characterized by a furan ring substituted with an ethyl group and a piperidin-1-ylmethyl group, making it a unique structure in the realm of heterocyclic compounds.

Preparation Methods

The synthesis of 5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid involves several steps, typically starting with the formation of the furan ring. The synthetic route may include:

    Formation of the Furan Ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.

    Substitution Reactions: Introduction of the ethyl group and the piperidin-1-ylmethyl group through substitution reactions.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid undergoes several types of chemical reactions:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid can be compared with other similar compounds:

    5-Piperidin-1-ylmethyl-furan-2-carboxylic acid: Similar structure but lacks the ethyl group.

    5-Ethyl-furan-2-carboxylic acid: Similar but lacks the piperidin-1-ylmethyl group.

    2-piperidino-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a furan ring.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and applications.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

5-ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C13H19NO3/c1-2-11-10(8-12(17-11)13(15)16)9-14-6-4-3-5-7-14/h8H,2-7,9H2,1H3,(H,15,16)

InChI Key

QXIHGKIFSYGCHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)CN2CCCCC2

Origin of Product

United States

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